Thiorphan methoxyacetophenone-d5 Thiorphan methoxyacetophenone-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC16644634
InChI: InChI=1S/C21H23NO5S/c1-27-18-9-5-8-16(11-18)19(23)14-28-13-17(21(26)22-12-20(24)25)10-15-6-3-2-4-7-15/h2-9,11,17H,10,12-14H2,1H3,(H,22,26)(H,24,25)/i2D,3D,4D,6D,7D
SMILES:
Molecular Formula: C21H23NO5S
Molecular Weight: 406.5 g/mol

Thiorphan methoxyacetophenone-d5

CAS No.:

Cat. No.: VC16644634

Molecular Formula: C21H23NO5S

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

Thiorphan methoxyacetophenone-d5 -

Specification

Molecular Formula C21H23NO5S
Molecular Weight 406.5 g/mol
IUPAC Name 2-[[2-[[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylmethyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid
Standard InChI InChI=1S/C21H23NO5S/c1-27-18-9-5-8-16(11-18)19(23)14-28-13-17(21(26)22-12-20(24)25)10-15-6-3-2-4-7-15/h2-9,11,17H,10,12-14H2,1H3,(H,22,26)(H,24,25)/i2D,3D,4D,6D,7D
Standard InChI Key LYFBMQMMAFLEHC-QRKCWBMQSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])CC(CSCC(=O)C2=CC(=CC=C2)OC)C(=O)NCC(=O)O)[2H])[2H]
Canonical SMILES COC1=CC=CC(=C1)C(=O)CSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Thiorphan methoxyacetophenone-d5 belongs to the class of deuterated thiol-stabilized derivatives designed for enhanced analytical performance. The compound's molecular formula (C₂₁H₁₈NO₅SD₅) reflects substitution of five protium atoms with deuterium at positions adjacent to the thiol group . Key physicochemical properties include:

PropertyValueSource
Molecular Weight406.54 g/mol
Exact Mass406.1184 (deuterated form)
Parent CompoundThiorphan-methoxyacetophenone (C₂₁H₂₃NO₅S)
Deuterium SubstitutionFive positions on benzene ring and aliphatic chain

The structural modifications confer distinct advantages in mass spectrometry, particularly through isotopic peak separation (Δm/z = 5) from non-deuterated analytes, which minimizes ion suppression effects in complex biological samples .

Synthetic Pathways and Derivatization Strategies

Synthesis of thiorphan methoxyacetophenone-d5 involves sequential deuterium incorporation during the derivatization of thiorphan. The process typically employs:

  • Thiol Protection: Reaction of thiorphan's sulfhydryl group with 2-bromo-3'-methoxyacetophenone-d5 under alkaline conditions, forming a stable thioether linkage .

  • Isotopic Enrichment: Use of deuterated reagents (e.g., D₂O, CD₃OD) during purification steps to ensure ≥98% isotopic purity .

  • Chromatographic Refinement: Reverse-phase HPLC purification using C₁₈ columns with methanol/ammonium bicarbonate gradients to achieve >99.5% chemical purity .

Critical reaction parameters include pH control (8.5–9.0) and temperature maintenance at 25°C ± 2°C to prevent racemization of the glycine moiety . The synthetic yield typically ranges from 72–85%, with residual solvents (methanol, acetonitrile) controlled to <0.1% per ICH guidelines .

Analytical Applications in Bioanalysis

LC-MS/MS Method Development

Thiorphan methoxyacetophenone-d5 enables precise quantification of thiorphan in dried blood spot (DBS) samples through stable isotope dilution analysis. A validated method demonstrates:

  • Linear Range: 5.00–600.00 ng/mL (r² > 0.998)

  • Lower Limit of Quantification: 1.5 ng/mL (signal-to-noise ratio ≥10:1)

  • Intraday Precision: ≤4.2% RSD

  • Interday Accuracy: 94.8–106.3% recovery

Chromatographic separation employs Waters XBridge C₁₈ columns (2.1 × 50 mm, 3.5 μm) with 5 mM ammonium bicarbonate/methanol gradients at 0.4 mL/min . The deuterated internal standard elutes at 1.98 min versus 1.95 min for the non-deuterated analyte, achieving baseline resolution (Rₛ > 2.0) .

Matrix Effects and Recovery

Studies in human whole blood demonstrate:

  • Ion Suppression: ≤15% for thiorphan methoxyacetophenone-d5 versus ≤35% for non-deuterated form

  • Extraction Efficiency: 89.2 ± 3.1% using methanol precipitation

  • Hematocrit Tolerance: Validated across 25–55% hematocrit levels without significant bias (<±12%)

The compound's stability in DBS cards pre-treated with 2-bromo-3'-methoxyacetophenone allows room-temperature storage for 30 days with ≤8.4% analyte degradation .

Pharmacokinetic Stabilization Mechanisms

Thiorphan methoxyacetophenone-d5 addresses the inherent instability of thiorphan in biological matrices through:

  • Thiol Group Protection: Conversion of the reactive -SH group to a stable thioether prevents oxidation to disulfide dimers .

  • Isotopic Dilution: Compensates for ionization variability in electrospray MS sources, improving interbatch reproducibility .

  • Long-term Storage Compatibility: DBS cards derivatized with the deuterated compound maintain analyte integrity for ≥6 months at -20°C .

Comparative studies show a 92% reduction in thiorphan degradation over 72 hours at 4°C when using the deuterated stabilizer versus non-deuterated analogs .

Regulatory Compliance and Validation

The analytical method employing thiorphan methoxyacetophenone-d5 meets FDA Bioanalytical Method Validation criteria:

  • Selectivity: No interference from 54 tested endogenous compounds

  • Carryover: ≤0.02% after high-concentration samples (600 ng/mL)

  • Dilution Integrity: 1:10 dilutions maintain 94–107% accuracy

  • Stability:

    • 3 freeze-thaw cycles: ≤9.2% deviation

    • Autosampler (4°C): 72-hour stability

Cross-validation with non-deuterated internal standards shows excellent correlation (R² = 0.993) across 120 clinical samples .

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